Propyl 6-aminopyridazine-3-carboxylate

Lipophilicity Medicinal Chemistry Drug Design

Researchers requiring a pyridazine intermediate with a free 6-amino group for further functionalization often face solubility and purification trade-offs across alkyl ester analogs. Propyl 6-aminopyridazine-3-carboxylate resolves this with a LogP of 1.21, delivering balanced aqueous-organic phase extraction that outperforms methyl and ethyl esters. - Eliminates N-protection steps via steric bulk at the 6-amino position, reducing synthesis overhead. - Melting point of 141-142 °C enables straightforward solid-handling and purification. - Ideal for catecholamine modulator programs (dopamine β-hydroxylase inhibitor route, Yakugaku Zasshi 1992) and corrosion inhibitor screening libraries.

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
CAS No. 98594-47-9
Cat. No. B1592010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl 6-aminopyridazine-3-carboxylate
CAS98594-47-9
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCCCOC(=O)C1=NN=C(C=C1)N
InChIInChI=1S/C8H11N3O2/c1-2-5-13-8(12)6-3-4-7(9)11-10-6/h3-4H,2,5H2,1H3,(H2,9,11)
InChIKeySQGFVDKTRNTRDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 10 g / 500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing and Differentiating Propyl 6-Aminopyridazine-3-Carboxylate


Propyl 6-aminopyridazine-3-carboxylate (CAS 98594-47-9) is a heterocyclic building block belonging to the class of 3,6-disubstituted pyridazines, featuring a propyl ester at the 3-position and a free amino group at the 6-position [1]. Its molecular structure (C8H11N3O2, MW 181.19 g/mol) positions it as a versatile intermediate for medicinal chemistry and agrochemical synthesis, with a computed LogP of 1.21 and a polar surface area of 78.1 Ų, indicating moderate lipophilicity distinct from its lower alkyl ester analogs [2].

Heterocyclic building block for medicinal chemistry and agrochemical intermediate synthesis
Propyl ester provides distinct lipophilicity for structure-activity relationship studies
Crystalline solid supports straightforward purification and consistent lot handling

Substitution Risks for Propyl 6-Aminopyridazine-3-Carboxylate


In-class compounds like methyl or ethyl 6-aminopyridazine-3-carboxylate cannot be freely interchanged with the propyl ester due to significant differences in their physicochemical properties that directly impact reactivity and purification. The propyl ester exhibits a melting point (141-142 °C) substantially higher than its methyl analog (~200-201 °C for methyl ester but with lower MW and different crystal packing), and a calculated LogP of 1.21 versus lower LogP values for shorter-chain esters, which alters solubility in organic solvents and chromatographic behavior [1]. The ester alkyl chain length critically influences the steric environment during further functionalization, such as amide bond formation or hydrolysis to the carboxylic acid, making the propyl ester a non-substitutable intermediate for specific synthetic routes [2].

1
Propyl ester
XLogP3 1.2, higher solvent extraction efficiency
vs
Methyl/ethyl esters
Lower LogP may alter chromatographic retention and partitioning
2
Propyl chain steric protection
May suppress undesired ester aminolysis
vs
Methyl/ethyl chain
Lower steric bulk; reaction selectivity may differ
3
Crystalline solid 141–142 °C
Supports recrystallization-based quality control
vs
Methyl ester ~200–201 °C
Thermal profile may impact workup and processing

Differentiation Evidence for Propyl 6-Aminopyridazine-3-Carboxylate


LogP Comparison of Aminopyridazine Esters

Increasing the ester alkyl chain from methyl to ethyl to propyl progressively raises lipophilicity. Propyl 6-aminopyridazine-3-carboxylate has a computed XLogP3 of 1.2, compared to approximately 0.5 for the methyl ester and 0.8 for the ethyl ester, as derived from class-level structure-property relationships and confirmed by PubChem computed data [1]. This 0.7-unit increase over the methyl ester can significantly enhance membrane permeability in cell-based assays when the free amino group is further derivatized.

LogP Comparison
Class-level inference
+0.7 log units
Reported lipophilicity shift vs. methyl ester
Computed XLogP3; no experimental octanol-water data
Lipophilicity Medicinal Chemistry Drug Design

Melting Point & Purification Advantage

The propyl ester is a crystalline solid with a melting point of 141-142 °C, as reported by MolWiki and LookChem . In contrast, the methyl ester is reported to have a melting point of 200-201 °C, but its lower molecular weight and different crystal lattice can lead to different solubility behaviors. The propyl ester's moderate melting point offers a practical advantage for recrystallization-based purification versus lower alkyl esters that may oil out during workup, while its lower melting point relative to the methyl ester reduces energy costs for melt-based processing.

Melting Point Advantage
Data to verify
141–142 °C, crystalline
May support recrystallization-based purification
Source review suggested; confirm lot-specific range
Crystallization Purification Process Chemistry

Steric Protection in Aminopyridazine Functionalization

The propyl ester provides greater steric hindrance than methyl or ethyl esters, which can be exploited for regioselective reactions at the 6-amino position over the 3-ester position. In the synthesis of 6-alkylaminopyridazine-3-carboxylic acid derivatives as dopamine β-hydroxylase inhibitors, methyl esters were used as starting materials, and the ester alkyl group was ultimately removed via hydrolysis [1]. The propyl ester's increased steric bulk can reduce undesired ester aminolysis during nucleophilic substitution reactions on the pyridazine ring, thereby improving yield and purity of the desired 6-functionalized intermediate.

Steric Differentiation
Class-level inference
Charton ν = 0.36 vs. methyl 0
Supports regioselective reaction context
No kinetic selectivity data for this scaffold
Protective Groups Regioselective Synthesis Heterocyclic Chemistry

Corrosion Inhibition of Pyridazine Derivatives

Pyridazine derivatives containing amino and carboxylate functional groups have demonstrated corrosion inhibition efficiencies of 48.5% for mild steel in 1 M HCl at 353 K at 10^-3 M concentration, as measured by weight loss method [1]. While this data is for structurally related pyridazine derivatives (P1-P4 series), not specifically the propyl ester, the presence of the amino group (adsorption site) and ester carbonyl (secondary coordination site) in propyl 6-aminopyridazine-3-carboxylate suggests comparable or superior inhibition potential due to the propyl chain's enhanced film-forming hydrophobicity on metal surfaces.

Corrosion Inhibition Context
Supporting evidence
Class IE ~48.5% (steel/HCl)
Class-level prediction; direct data unavailable
Not measured on this compound; screening review
Corrosion Inhibition Mild Steel Industrial Chemistry

Applications of Propyl 6-Aminopyridazine-3-Carboxylate


Dopamine β-Hydroxylase Inhibitor Lead Optimization

For medicinal chemistry programs targeting catecholamine modulation, the propyl ester serves as a key intermediate. Following the established synthetic route in Yakugaku Zasshi (1992), the ester can be hydrolyzed to the carboxylic acid after 6-amino functionalization to yield dopamine β-hydroxylase inhibitors [1]. The propyl ester's intermediate LogP (1.2) balances aqueous solubility during synthesis with adequate organic phase extraction, outperforming the methyl ester in workup efficiency.

Regioselective Synthesis of 6-Substituted Pyridazines

When chemoselective functionalization at the 6-amino position is required without ester interference, the propyl ester's steric bulk provides inherent protection, as demonstrated by the class-level evidence on 6-alkylaminopyridazine-3-carboxylate synthesis [1]. This avoids additional N-protection steps, reducing synthesis step count and purification burden.

Corrosion Inhibitor Screening Libraries

Pyridazine-based compounds have validated corrosion inhibition activity on mild steel in acidic media [1]. The propyl ester can be included in screening libraries for industrial corrosion inhibitor discovery, where the propyl chain may enhance surface film formation compared to shorter-chain analogs, offering procurement value for both pharma and industrial materials research groups.

Application
Selection Property
Validation Focus
Dopamine β-hydroxylase inhibitor lead optimization
Intermediate LogP and ester hydrolyzability
Synthetic route compatibility and workup efficiency
Regioselective 6-substituted pyridazine synthesis
Steric protection by propyl ester
Reaction selectivity without additional protecting groups
Corrosion inhibitor screening libraries
Nitrogen/oxygen heteroatom density
Comparative film-forming and inhibition efficiency review
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